N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid
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Overview
Description
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid is a compound that combines the properties of an amine and a phenoxy group This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine typically involves the reaction of 4-chloro-2-methylphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity. The oxalic acid component can be introduced through a subsequent reaction with oxalic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high efficiency and reproducibility. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The amine group may participate in hydrogen bonding or ionic interactions, influencing the compound’s overall biological activity. The oxalic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-2-methylphenoxy)butanoic acid: Shares the phenoxy group but lacks the butylamine and oxalic acid components.
N-butylamine: Contains the butylamine group but lacks the phenoxy and oxalic acid components.
4-chloro-2-methylphenol: Contains the phenoxy group but lacks the butylamine and oxalic acid components.
Uniqueness
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications
This compound’s versatility and unique properties make it a valuable subject of study in scientific research and industrial applications.
Properties
IUPAC Name |
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-3-4-9-17-10-5-6-11-18-15-8-7-14(16)12-13(15)2;3-1(4)2(5)6/h7-8,12,17H,3-6,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFOBVYKRFRTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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